molecular formula C16H24BrNO3S B12203653 [(4-Bromo-3-propoxyphenyl)sulfonyl](2-methylcyclohexyl)amine

[(4-Bromo-3-propoxyphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12203653
M. Wt: 390.3 g/mol
InChI Key: MVEHQXQUFLLEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-propoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a brominated phenyl ring and a propoxy group, along with a 2-methylcyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a propoxy group. The sulfonylation step involves the reaction of the brominated phenyl ring with a sulfonyl chloride derivative under basic conditions. Finally, the 2-methylcyclohexylamine is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-propoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-propoxyphenyl)sulfonylamine
  • [(4-Bromo-3-propoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine

Uniqueness

(4-Bromo-3-propoxyphenyl)sulfonylamine is unique due to the presence of the 2-methylcyclohexylamine moiety, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H24BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

4-bromo-N-(2-methylcyclohexyl)-3-propoxybenzenesulfonamide

InChI

InChI=1S/C16H24BrNO3S/c1-3-10-21-16-11-13(8-9-14(16)17)22(19,20)18-15-7-5-4-6-12(15)2/h8-9,11-12,15,18H,3-7,10H2,1-2H3

InChI Key

MVEHQXQUFLLEMW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.